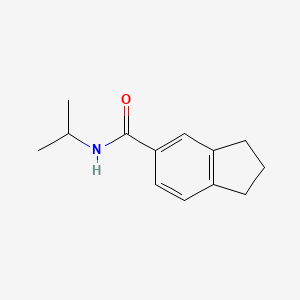![molecular formula C13H13FN2O3 B7474746 6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474746.png)
6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione, also known as FMDD, is a pyrimidine derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in various research studies, making it an important molecule to investigate further.
Mécanisme D'action
The mechanism of action of 6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione involves the inhibition of thymidylate synthase, which is an enzyme that is required for the synthesis of DNA. By inhibiting this enzyme, this compound prevents the growth and replication of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for further development as an antitumor agent. Additionally, this compound has been found to have good oral bioavailability, which is important for the development of drugs that can be taken orally.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione in lab experiments is its high potency and selectivity for thymidylate synthase. However, one limitation is that this compound may not be effective against all types of cancer, and further research is needed to determine its efficacy in different cancer types.
Orientations Futures
1. Investigating the potential of 6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione as a combination therapy with other anticancer agents.
2. Developing new analogues of this compound with improved potency and selectivity.
3. Conducting in vivo studies to determine the efficacy and safety of this compound in animal models.
4. Investigating the potential of this compound as a treatment for other diseases, such as viral infections.
5. Studying the mechanism of resistance to this compound in cancer cells.
6. Developing new drug delivery systems to improve the bioavailability and efficacy of this compound.
Méthodes De Synthèse
The synthesis of 6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione involves the reaction of 4-fluorobenzyl alcohol with ethyl acetoacetate, followed by cyclization of the resulting intermediate with urea. The final product is obtained by hydrolysis of the ethyl ester group.
Applications De Recherche Scientifique
6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione has been studied for its potential as an antitumor agent. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, this compound has been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for preventing the spread of cancer.
Propriétés
IUPAC Name |
6-[(4-fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O3/c1-15-10(7-12(17)16(2)13(15)18)8-19-11-5-3-9(14)4-6-11/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNXVLKLBGETSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)COC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[acetyl(methyl)amino]-N-cyclopropylbenzamide](/img/structure/B7474666.png)
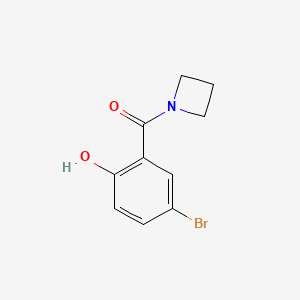
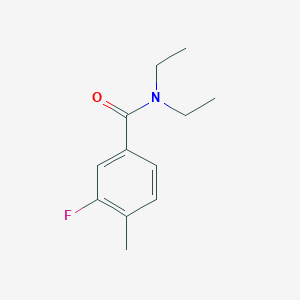
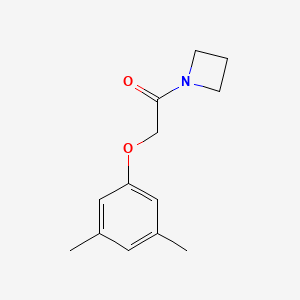
![1-[4-(Azetidine-1-carbonyl)phenyl]pyrrolidin-2-one](/img/structure/B7474705.png)
![4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one](/img/structure/B7474710.png)


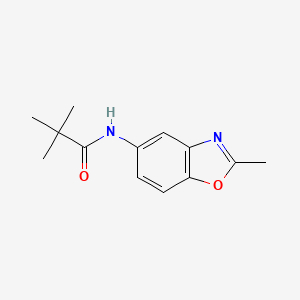

![6-[(3-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474747.png)
![1-[2-Oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl]pyridin-2-one](/img/structure/B7474760.png)
![N-(2,3-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7474773.png)
